Amca-X

Descripción general

Descripción

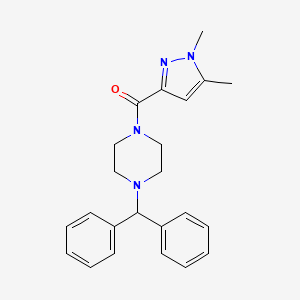

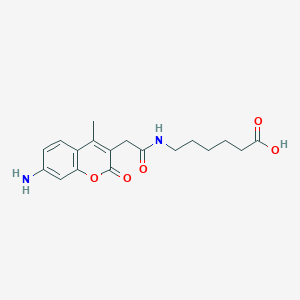

AMCA-X is a coumarin derivative that generates fixed blue fluorescence . It is an NHS-activated ester that forms stable amide bonds with primary amine groups . It is widely used as a reactive dye for labeling amino groups of peptides, proteins, and oligonucleotides .

Synthesis Analysis

AMCA-X succinimidyl ester contains a seven-atom aminohexanoyl spacer, the so-called ‘X’ spacer, between the fluorophore and the reactive group . The spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .

Molecular Structure Analysis

The molecular formula of AMCA-X is C22H25N3O7 . It has a molecular weight of 443.45 .

Chemical Reactions Analysis

AMCA-X SE is an amine-reactive compound . It forms stable amide bonds with primary amine groups, making it useful for labeling amino groups of peptides, proteins, and oligonucleotides .

Physical And Chemical Properties Analysis

AMCA-X is a white solid that is soluble in DMSO or DMF . It has an absorption maximum at 347 nm and an emission peak at 447 nm .

Aplicaciones Científicas De Investigación

Multiplexing in Digital PCR

Amca-X finds application in the field of digital polymerase chain reaction (dPCR). A novel method, Amplification and Melting Curve Analysis (AMCA), leverages kinetic information from real-time amplification data and thermodynamic melting profiles using intercalating dyes. This method, involving machine learning models, has been utilized for high-level multiplexing in dPCR, demonstrating a significant increase in classification accuracy, thereby enhancing research and clinical applications (Moniri et al., 2020).

Affinity Monolith Chromatography

Amca-X is relevant in affinity monolith chromatography (AMC), a liquid chromatography technique. AMC employs monolithic supports and biologically related binding agents for selective separation and analysis of specific compounds. Recent developments in AMC have used various materials and binding agents, expanding its applications in fields like pharmaceutical analysis and biotechnology (Pfaunmiller et al., 2013).

Modifying Neuronal Networks

In neuroscience, Amca-X is instrumental in controlling the spatial distribution and synaptic connection patterns in neuronal networks. A technique using agarose microchamber array (AMCA) allows for topographical control over the direction of synaptic connections within neuronal networks. This method is significant for studying neural information processing pathways (Suzuki et al., 2004).

Peptide Transport in Astrocytes

Amca-X plays a role in studying oligopeptide transport systems in the brain. Research has shown that a fluorescent dipeptide derivative, beta-Ala-Lys-Nepsilon-AMCA, accumulates in astrocytes, providing insights into the peptide uptake systems and other aspects of astroglial physiology (Dieck et al., 1999).

Flow Cytometry Analysis

In the field of immunology, Amca-X conjugates have been used in flow cytometry for multiple color fluorescence analysis. AMCA, as a fluorochrome, allows for simultaneous analysis of multiple cell surface antigens, facilitating advanced studies in cellular immunology (Aubry et al., 1990).

Enhancing Research Infrastructure

Amca-X also contributes to improving the research infrastructure in Academic Medical Centers (AMCs). It supports the creation of guidelines and systems that enhance scientific integrity and foster efficient research environments (Vermeulen, 2002).

Mecanismo De Acción

Target of Action

Amca-X, also known as AMCA-X SE, is an amine-reactive, UV-excitable, blue fluorescent dye . It is widely used to label primary amines of antibodies, proteins, and other molecules containing primary or secondary aliphatic amines .

Mode of Action

The mode of action of Amca-X involves the formation of stable amide bonds with primary amine groups . This is achieved through a reaction known as amide coupling, which typically occurs in a buffer solution at a pH of approximately 8.5 . The introduction of Amca-X stabilizes the helical structure of the peptide, as evaluated by circular dichroism spectra and molecular dynamics simulations .

Biochemical Pathways

By quantifying metabolites that are known players in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway , we can gain a broad picture of the metabolome and its interactions .

Pharmacokinetics

It is known that the compound is soluble in dmso or dmf , suggesting that these solvents could potentially be used to improve its bioavailability.

Result of Action

The result of Amca-X’s action is the generation of blue fluorescence upon UV excitation . This fluorescence can be used as a contrasting color in multicolor applications . In addition, the introduction of Amca-X into melittin, a membrane-active peptide, has been shown to change its mode of action with the cell membrane, resulting in reduced hemolytic toxicity and improved selectivity index .

Propiedades

IUPAC Name |

6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOVHCLIOSWISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amca-X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3039079.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)